molecular formula C12H14ClN B13191005 3-(4-Chlorophenyl)cyclohex-2-en-1-amine

3-(4-Chlorophenyl)cyclohex-2-en-1-amine

Cat. No.: B13191005
M. Wt: 207.70 g/mol
InChI Key: DBBHBZAPCNREEC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)cyclohex-2-en-1-amine is an organic compound with the molecular formula C₁₂H₁₄ClN. It is characterized by a cyclohexene ring substituted with a 4-chlorophenyl group and an amine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)cyclohex-2-en-1-amine typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base to form 3-(4-chlorophenyl)cyclohex-2-en-1-one. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium borohydride or hydrogen gas over a catalyst to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)cyclohex-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)cyclohex-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)cyclohex-2-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)cyclohex-2-en-1-one
  • 3-(4-Methylphenyl)cyclohex-2-en-1-amine
  • 3-(4-Fluorophenyl)cyclohex-2-en-1-amine

Uniqueness

3-(4-Chlorophenyl)cyclohex-2-en-1-amine is unique due to the presence of the chlorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

3-(4-chlorophenyl)cyclohex-2-en-1-amine

InChI

InChI=1S/C12H14ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-8,12H,1-3,14H2

InChI Key

DBBHBZAPCNREEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C(C1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

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